molecular formula C6H3BrN2O3 B2816208 6-Bromo-5-nitronicotinaldehyde CAS No. 1289263-92-8

6-Bromo-5-nitronicotinaldehyde

Cat. No. B2816208
M. Wt: 231.005
InChI Key: PKOUXUYOTGTLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-5-nitronicotinaldehyde is a chemical compound with the molecular formula C6H3BrN2O31. It is used for research purposes and is not intended for human or veterinary use1.



Synthesis Analysis

While there are no specific papers detailing the synthesis of 6-Bromo-5-nitronicotinaldehyde, there are related studies that might provide insight. For instance, a study discusses a one-pot nitrodebromination and methyl bi-functionalization of 5-bromo 6-methylpyrimidines2. This process involves treatment with a cold mixture of concentrated H2SO4–HNO3, resulting in a unique simultaneous transformation2.



Molecular Structure Analysis

Unfortunately, there are no specific papers detailing the molecular structure analysis of 6-Bromo-5-nitronicotinaldehyde. However, a study on 3-bromo-2-Hydroxypyridine molecules used DFT and HF methods for a theoretical investigation of the molecular structures3. Similar methods could potentially be applied to 6-Bromo-5-nitronicotinaldehyde.



Chemical Reactions Analysis

There are no specific papers detailing the chemical reactions of 6-Bromo-5-nitronicotinaldehyde. However, a study discusses the quantitative analysis of vinegar with potassium carbonate, which is a type of chemical reaction analysis4. Another study discusses the use of electroanalytical tools for studying reaction mechanisms5.



Physical And Chemical Properties Analysis

There are no specific papers detailing the physical and chemical properties of 6-Bromo-5-nitronicotinaldehyde. However, a study discusses the physicochemical properties of nanoparticles8, and another discusses the influence of biochar applications on soil physical and chemical properties9.


Scientific Research Applications

Reductive Intramolecular Cyclisation

6-Bromo-1-hexene and its derivatives have been studied for their potential in catalytic reductions involving Ni(I) complexes, leading to the formation of cyclic compounds. These reactions, investigated with the aid of cyclic voltammetry and controlled-potential electrolyses, shed light on the utility of bromo-substituted compounds in synthesizing cyclic structures under specific experimental conditions (Esteves et al., 2001).

Design of Preorganized Ligands

The transformation of bromo to ester groups, facilitated by low-valent Pd(0) reactions, has been applied to 6-bromo-2,2'-bipyridine derivatives, leading to the development of ligands with potential applications in labeling biological materials. This research underscores the versatility of bromo-substituted compounds in creating scaffolds for further functionalization (Charbonnière et al., 2002).

Incorporation into Novel Chelating Ligands

The Friedländer condensation has been employed to integrate 6-bromoquinoline into bidentate and tridentate derivatives, demonstrating the role of bromo-substituted compounds in forming complex structures with high emission quantum yield, which is significant for optical applications (Hu et al., 2003).

Speculative Assessment and Molecular Docking

Computational studies have provided insights into the structural and energetic characteristics of bromo-substituted compounds, including 5-bromo-3-nitropyridine-2-carbonitrile, highlighting their potential in molecular docking and as inhibitors of specific proteins. This research exemplifies the theoretical applications of bromo-substituted compounds in understanding molecular interactions and designing pharmaceuticals (Arulaabaranam et al., 2021).

Safety And Hazards

While there are no specific safety data sheets for 6-Bromo-5-nitronicotinaldehyde, safety data sheets for similar compounds like 2-Bromo-2-methylpropane and 1-Bromo-2-nitrobenzene provide information on hazards, precautionary statements, and first aid measures1011.


Future Directions

There are no specific papers detailing the future directions of 6-Bromo-5-nitronicotinaldehyde. However, a study discusses the future directions of catalytic chemistry, highlighting the role of catalytic chemistry in sustainable economic development12.


Please note that this analysis is based on the available information and may not fully cover all aspects of 6-Bromo-5-nitronicotinaldehyde. Further research and studies would be needed for a more comprehensive understanding.


properties

IUPAC Name

6-bromo-5-nitropyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O3/c7-6-5(9(11)12)1-4(3-10)2-8-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOUXUYOTGTLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-nitronicotinaldehyde

CAS RN

1289263-92-8
Record name 6-bromo-5-nitropyridine-3-carbaldehyde
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